molecular formula C20H22N2O3 B11006941 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B11006941
M. Wt: 338.4 g/mol
InChI Key: FUNGYXGWTYXPKT-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic indole-acetamide hybrid characterized by a 4-methoxy-substituted indole core linked via an ethyl group to an acetamide moiety bearing a 4-methoxyphenyl substituent. The dual methoxy groups on both the indole and phenyl rings likely enhance solubility and influence metabolic stability compared to halogenated analogs .

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O3/c1-24-16-8-6-15(7-9-16)14-20(23)21-11-13-22-12-10-17-18(22)4-3-5-19(17)25-2/h3-10,12H,11,13-14H2,1-2H3,(H,21,23)

InChI Key

FUNGYXGWTYXPKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyindole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide and related compounds:

Compound Name / ID (Source) Structural Features Physicochemical Properties Biological Activity / Findings
Target Compound Indole (4-OCH₃), ethyl linker, 4-OCH₃-phenyl acetamide N/A (Data not provided in evidence) Hypothesized anticancer/hypoglycemic activity based on analogs
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a, ) Naphthalen-1-yl acetamide, 4-OCH₃-phenyl ethyl linker IC₅₀ = 69 µM (PTP1B inhibition) 25.1% blood sugar reduction in sucrose-loaded rats; potent hypoglycemic agent
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide () Chlorobenzoyl indole, phenethyl linker Metabolic instability (P450-mediated) Selective COX-2 inhibition; improved stability via fluorophenyl/pyridinyl modifications
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38, ) Quinazoline-sulfonyl acetamide, 4-OCH₃-phenyl N/A Remarkable anticancer activity (HCT-1, MCF-7, PC-3 cell lines)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide () Chlorobenzoyl indole, sulfonamide linker, 4-OCH₃-phenyl Yield: 41% Anticancer activity inferred from structural class
N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-acetamide () Thioethyl linker, N-methyl group, 4-OCH₃-phenyl Molecular weight: 239.33 g/mol No direct activity reported; structural similarity highlights metabolic pathway relevance

Key Observations:

Substituent Effects on Activity :

  • Electron-donating groups (e.g., methoxy) : Enhance solubility and metabolic stability. For example, compound 3a (naphthyl-substituted) showed potent hypoglycemic activity (25.1% blood sugar reduction) due to balanced lipophilicity and hydrogen-bonding capacity .
  • Halogenated groups (e.g., chloro) : Increase binding affinity but may reduce metabolic stability. The chlorobenzoyl indole derivative in required structural modifications to mitigate P450-mediated degradation .

Linker and Core Modifications :

  • Indole vs. Quinazoline cores : Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit broad anticancer activity, while indole-acetamides (e.g., compounds) target Bcl-2/Mcl-1 pathways .
  • Ethyl vs. Sulfonamide linkers : Ethyl linkers (as in the target compound) may improve membrane permeability compared to bulkier sulfonamide groups .

Metabolic Stability :

  • Methoxy groups reduce oxidative metabolism compared to halogenated or nitro-substituted analogs. For instance, fluorophenyl/pyridinyl modifications in improved stability while retaining COX-2 inhibition .

Biological Activity

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is a derivative of indole and phenylacetamide, featuring methoxy substitutions that enhance its pharmacological profile. The chemical structure can be represented as follows:

C18H22N2O3\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action primarily involves the inhibition of key enzymes involved in cancer cell proliferation.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in DNA synthesis and gene expression regulation in cancer cells .
  • Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis .

Case Study

A notable study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of HDAC
HT-29 (Colon)15.3Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing moderate to significant activity against various bacterial strains.

Antibacterial Efficacy

The compound displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus10.0Moderate
Escherichia coli20.0Moderate
Bacillus subtilis15.0Significant

Antifungal Activity

In addition to antibacterial properties, the compound exhibited antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µM .

Anti-inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Research Findings

In a controlled study, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential role in modulating inflammatory responses.

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